

Application Notes and Protocols: Triflic Acid-Promoted Fries Rearrangement for Quinolinone Synthesis

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Compound of Interest

Compound Name: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

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Introduction

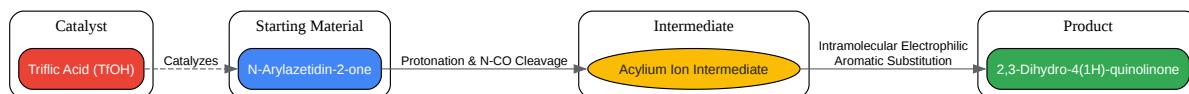
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The development of efficient synthetic methodologies to access functionalized quinolinones is therefore of significant interest. The Fries rearrangement, a classic organic reaction, has been adapted using the highly effective Brønsted superacid, trifluoromethanesulfonic acid (triflic acid), to promote the synthesis of quinolinones. This intramolecular acyl migration offers a powerful tool for the construction of the quinolinone ring system.

These application notes provide a comprehensive overview and detailed protocols for the triflic acid-promoted Fries rearrangement in the synthesis of quinolinones, with a focus on the conversion of N-ary lazetidin-2-ones to 2,3-dihydro-4(1H)-quinolinones.

Reaction Mechanism and Signaling Pathway

The triflic acid-promoted Fries rearrangement for quinolinone synthesis proceeds through a "Fries-like" intramolecular electrophilic aromatic substitution mechanism. The reaction is

initiated by the protonation of the amide carbonyl oxygen of the N-aryl- β -lactam substrate by the strong acid catalyst, triflic acid. This activation facilitates the cleavage of the N-CO bond, generating a highly reactive acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the ortho-position of the N-aryl ring, followed by rearomatization to yield the final 2,3-dihydro-4(1H)-quinolinone product.

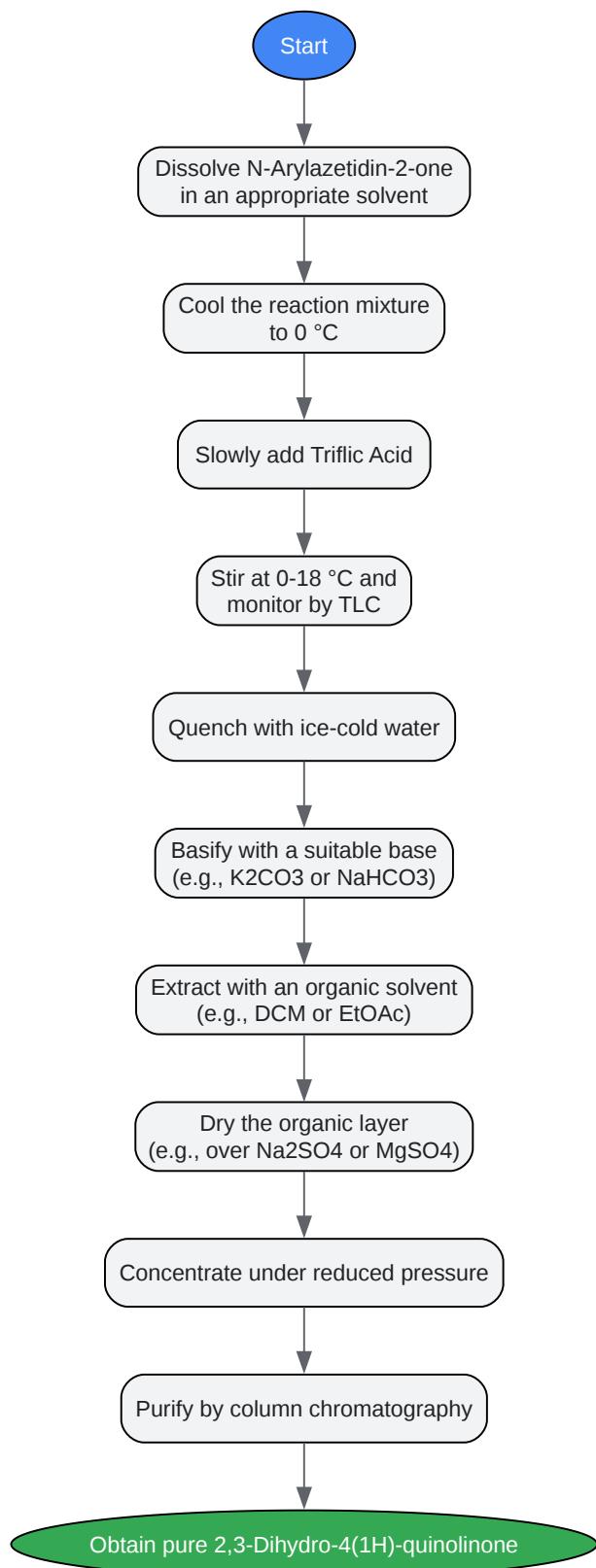


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Caption: Mechanism of the Triflic Acid-Promoted Fries Rearrangement.

Experimental Workflow

The general workflow for the triflic acid-promoted synthesis of 2,3-dihydro-4(1H)-quinolinones is a straightforward process involving reaction setup, monitoring, workup, and purification. The key steps are outlined in the diagram below.

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Caption: General Experimental Workflow for Quinolinone Synthesis.

Data Presentation

The triflic acid-promoted Fries rearrangement of N-arylazetidin-2-ones has been shown to be an effective method for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The reaction tolerates a range of substituents on the N-aryl ring, although yields are influenced by the electronic nature of these groups.

Starting Material	Product	Catalyst	Temperature (°C)	Yield (%)	Notes
N-Arylazetidin-2-one	2,3-Dihydro-4(1H)-quinolinone	Triflic Acid (TfOH)	0 - 18	30 - 96[1]	Yields are generally good, but lower for substrates with electron-withdrawing groups on the N-aryl ring.[1]

Experimental Protocols

General Protocol for the Triflic Acid-Promoted Synthesis of 2,3-Dihydro-4(1H)-quinolinones from N-Arylazetidin-2-ones

This protocol is a general guideline based on reported procedures.[1][2] Researchers should optimize conditions for their specific substrates.

Materials:

- N-Arylazetidin-2-one (1.0 mmol, 1.0 equiv)
- Triflic acid (TfOH) (10.0 mmol, 10.0 equiv)
- Dichloromethane (DCM), anhydrous (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) or solid potassium carbonate (K_2CO_3)

- Water, deionized
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a stirred solution of the N-arylazetidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triflic acid (10.0 mmol).
- Allow the reaction mixture to stir at a temperature between 0 °C and 18 °C.[\[2\]](#)
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) to quench the reaction.
- Basify the aqueous mixture to a pH of ~8-9 by the slow addition of saturated aqueous sodium bicarbonate solution or solid potassium carbonate.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-4(1H)-quinolinone.

Safety Precautions:

- Triflic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The quenching and basification steps are exothermic and may cause splashing. Perform these steps slowly and with caution.

Conclusion

The triflic acid-promoted Fries rearrangement is a valuable and efficient method for the synthesis of quinolinone derivatives, particularly 2,3-dihydro-4(1H)-quinolinones from readily available N-arylazetidin-2-ones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a range of substrates. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to utilize this powerful transformation in their work.

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References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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